molecular formula C61H94N12O19 B12385635 (4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

Cat. No.: B12385635
M. Wt: 1299.5 g/mol
InChI Key: OKUQMCXJMPGMCR-XJSCEPEXSA-N
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Description

The compound (4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid is a complex organic molecule with multiple functional groups, including amino, carboxyl, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically starts with the preparation of smaller peptide fragments, which are then coupled together using peptide bond formation reactions. Common reagents used in these reactions include coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC), along with protecting groups to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of peptide chains on a solid support. This method is advantageous for producing large quantities of peptides with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, such as in the development of peptide-based drugs.

    Industry: Utilized in the production of specialized peptides for research and development purposes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • **(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid analogs
  • **Peptide-based compounds with similar functional groups

Uniqueness

This compound is unique due to its specific sequence of amino acids and the presence of multiple functional groups that allow for diverse chemical reactivity and biological activity. Its complex structure provides opportunities for studying intricate molecular interactions and developing novel therapeutic agents.

Properties

Molecular Formula

C61H94N12O19

Molecular Weight

1299.5 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C61H94N12O19/c1-5-6-7-8-9-10-11-12-13-14-15-22-49(78)65-45(33-74)58(88)68-41(28-34(2)3)55(85)71-44(31-48(63)77)60(90)73-27-18-21-46(73)59(89)67-39(23-25-50(79)80)53(83)69-42(29-36-32-64-38-20-17-16-19-37(36)38)56(86)70-43(30-47(62)76)57(87)66-40(24-26-51(81)82)54(84)72-52(35(4)75)61(91)92/h16-17,19-20,32,34-35,39-46,52,64,74-75H,5-15,18,21-31,33H2,1-4H3,(H2,62,76)(H2,63,77)(H,65,78)(H,66,87)(H,67,89)(H,68,88)(H,69,83)(H,70,86)(H,71,85)(H,72,84)(H,79,80)(H,81,82)(H,91,92)/t35-,39+,40+,41+,42+,43+,44+,45+,46+,52+/m1/s1

InChI Key

OKUQMCXJMPGMCR-XJSCEPEXSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O

Origin of Product

United States

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